(2Z)-furan-2-yl(methoxyimino)ethanoic acid
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Overview
Description
(2Z)-furan-2-yl(methoxyimino)ethanoic acid is an organic compound characterized by the presence of a furan ring and a methoxyimino group attached to an ethanoic acid backbone
Mechanism of Action
Target of Action
Alpha-(Methoxyimino)furan-2-acetic acid, also known as (Z)-alpha-(Methoxyimino)furan-2-acetic acid or (2Z)-furan-2-yl(methoxyimino)ethanoic acid, is a key intermediate used for the synthesis of cefuroxime . Cefuroxime is a second-generation cephalosporin antibiotic . The primary target of this compound, like other cephalosporins, is the bacterial cell wall. It binds to penicillin-binding proteins located on the inner membrane of the bacterial cell wall .
Mode of Action
This compound inhibits the final transpeptidation step in the synthesis of the peptidoglycan layer, which is a major component of the bacterial cell wall . This inhibition disrupts cell wall synthesis, leading to cell lysis and death .
Biochemical Pathways
The compound is involved in the biosynthesis of 2-furylhydroxymethylketone, an intermediate of cefuroxime . This biosynthesis process uses furfural and formaldehyde as raw materials and involves Thiamine diphosphate (ThDP)-dependent enzymes .
Pharmacokinetics
The resulting cefuroxime has good bioavailability and is widely distributed in the body .
Result of Action
The result of the action of alpha-(Methoxyimino)furan-2-acetic acid is the synthesis of cefuroxime, a broad-spectrum antibiotic effective against a wide range of bacterial infections . The antibiotic action of cefuroxime results in the lysis and death of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid typically involves the reaction of furan-2-carbaldehyde with methoxyamine hydrochloride in the presence of a base, followed by the addition of acetic anhydride. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2Z)-furan-2-yl(methoxyimino)ethanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The methoxyimino group can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-furan-2-yl(methoxyimino)ethanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of (2Z)-furan-2-yl(methoxyimino)ethanoic acid.
Methoxyamine: Another precursor used in the synthesis.
Furan-2,3-dione: An oxidation product of this compound.
Uniqueness
This compound is unique due to its combination of a furan ring and a methoxyimino group, which imparts distinct chemical and biological properties
Properties
CAS No. |
39684-61-2 |
---|---|
Molecular Formula |
C7H7NO4 |
Molecular Weight |
169.13 g/mol |
IUPAC Name |
(2E)-2-(furan-2-yl)-2-methoxyiminoacetic acid |
InChI |
InChI=1S/C7H7NO4/c1-11-8-6(7(9)10)5-3-2-4-12-5/h2-4H,1H3,(H,9,10)/b8-6+ |
InChI Key |
ZNQCEVIJOQZWLO-SOFGYWHQSA-N |
Isomeric SMILES |
CO/N=C(\C1=CC=CO1)/C(=O)O |
SMILES |
CON=C(C1=CC=CO1)C(=O)O |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)O |
65866-86-6 39684-61-2 |
|
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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